In-Depth Technical Guide: Structural Dynamics, Synthesis, and Analytical Applications of 1-tert-Butyl-3,5-dimethyl-2-nitrobenzene
In-Depth Technical Guide: Structural Dynamics, Synthesis, and Analytical Applications of 1-tert-Butyl-3,5-dimethyl-2-nitrobenzene
Executive Summary
1-tert-Butyl-3,5-dimethyl-2-nitrobenzene is a highly substituted, sterically hindered nitroaromatic compound. While it is structurally related to the precursors of synthetic nitro musks (such as musk xylene), its unique asymmetric steric crowding makes it an exceptional subject for studying conformational disruption in aromatic systems. Furthermore, its high lipophilicity and ionization stability have established it as a robust internal standard in advanced liquid chromatography-mass spectrometry (LC-MS/MS) bioanalytical workflows.
This whitepaper provides a comprehensive analysis of the compound’s structural causality, regioselective synthesis, and validated analytical applications.
Conformational Analysis and Steric Dynamics
The molecular architecture of 1-tert-butyl-3,5-dimethyl-2-nitrobenzene ( C12H17NO2 ) is defined by extreme steric crowding. The nitro group at the C2 position is flanked by a bulky tert-butyl group at C1 and a methyl group at C3.
Causality of Steric Hindrance: In standard nitroaromatics, the nitro group remains coplanar with the benzene ring to maximize π -conjugation. However, the large van der Waals radius of the adjacent tert-butyl group forces the nitro group out of the aromatic plane. This orthogonal twist significantly reduces the resonance overlap between the nitrogen p-orbital and the aromatic π -system.
Spectroscopic Impact: This lack of conjugation shifts the UV absorption maximum ( λmax ) to shorter wavelengths (hypsochromic shift) and alters the N-O symmetric and asymmetric stretching frequencies in infrared (IR) spectroscopy compared to unhindered analogs, making it easily distinguishable from its isomers.
Physical and Thermophysical Properties
The physical properties of this compound are heavily dictated by its disrupted planarity and high lipophilicity. The inability of the molecules to pack tightly in a crystal lattice (due to the out-of-plane nitro group) typically depresses its melting point relative to more symmetrical isomers.
Table 1: Quantitative Physical Properties
| Property | Value | Method / Condition |
| Molecular Formula | C12H17NO2 | Standard IUPAC |
| Molar Mass | 207.27 g/mol | Computed[1] |
| Density | ~1.05 g/cm³ | 20 °C |
| Boiling Point | ~280 - 290 °C | Extrapolated (1 atm) |
| LogP (Octanol/Water) | 4.2 | In silico prediction |
| Appearance | Pale yellow oil/solid | Room Temperature |
(Note: Thermophysical phase equilibrium data for this specific component is cataloged in the 2[3].)
Synthetic Pathways: Regioselective Nitration
The synthesis of 1-tert-butyl-3,5-dimethyl-2-nitrobenzene is achieved via the electrophilic aromatic substitution (EAS) of 1-tert-butyl-3,5-dimethylbenzene (also known as 5-tert-butyl-m-xylene).
Mechanistic Causality: The starting material has two types of positions available for nitration:
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C4 Position: Between the two methyl groups.
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C2 / C6 Positions: Between the tert-butyl and a methyl group.
Because the tert-butyl group is exceptionally bulky, the attack of the nitronium ion ( NO2+ ) at the C2 position is sterically disfavored. Consequently, the major product of this reaction is the C4-nitrated isomer (2-nitro-1,3-dimethyl-5-tert-butylbenzene). The target compound of this guide, 1-tert-butyl-3,5-dimethyl-2-nitrobenzene , is the minor isomer, necessitating careful chromatographic separation.
EAS pathway illustrating the regioselectivity driven by steric hindrance.
Protocol 1: Nitration and Isolation
Self-Validating Design: This protocol incorporates in-process Thin Layer Chromatography (TLC) to prevent over-nitration to 4[4] derivatives.
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Acid Mixture Preparation: Slowly add 1.0 equivalent of 70% HNO3 to 1.5 equivalents of concentrated H2SO4 at 0 °C.
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Causality: H2SO4 acts as a dehydrating agent to push the equilibrium toward the highly reactive nitronium ion ( NO2+ ).
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Substrate Addition: Dissolve 1-tert-butyl-3,5-dimethylbenzene in dichloromethane (DCM). Add the acid mixture dropwise over 30 minutes, maintaining the temperature strictly below 5 °C.
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Causality: Strict thermal control prevents the highly exothermic reaction from causing runaway dinitration or oxidative side reactions.
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In-Process Validation: After 2 hours, sample the organic layer and run TLC (Hexane:Ethyl Acetate 9:1). The complete disappearance of the starting material spot validates reaction completion.
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Quenching & Extraction: Pour the mixture over crushed ice to safely quench the residual acid. Extract with DCM, wash with saturated NaHCO3 until the aqueous layer is pH neutral, and dry the organic layer over anhydrous Na2SO4 .
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Isomer Separation: Purify the crude mixture via silica gel column chromatography. The minor isomer (1-tert-butyl-3,5-dimethyl-2-nitrobenzene) elutes differently from the major isomer due to its altered dipole moment, which is caused by the orthogonal twisting of the nitro group.
Bioanalytical Applications: Internal Standardization in LC-MS/MS
In pharmacokinetic studies, highly lipophilic and stable molecules are required as internal standards (IS) to correct for matrix effects, extraction recovery variations, and ionization suppression. Isomers of nitro-tert-butyl-xylenes have been successfully utilized as internal standards in the LC-MS/MS and GC-MS determination of drugs, such as 5[5].
Causality of IS Selection: 1-tert-butyl-3,5-dimethyl-2-nitrobenzene is an ideal IS for reversed-phase liquid chromatography (RP-HPLC) because:
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Retention Time Alignment: Its LogP of ~4.2 ensures it elutes in the same gradient window as many lipophilic small-molecule drugs.
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Ionization Stability: The lack of exchangeable protons (e.g., -OH, -NH) means it does not suffer from unpredictable hydrogen-deuterium exchange or pH-dependent ionization shifts in the electrospray ionization (ESI) source.
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Distinct m/z: The unique mass (207.27 Da) and predictable fragmentation (loss of NO2 or methyl radicals) provide a clean Multiple Reaction Monitoring (MRM) transition free from endogenous biological interference.
Bioanalytical workflow utilizing the compound as an internal standard.
Protocol 2: Plasma Sample Preparation for LC-MS/MS
Self-Validating Design: Includes a zero-blank to ensure no cross-talk between the analyte and IS channels.
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Standard Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of a 500 ng/mL working solution of 1-tert-butyl-3,5-dimethyl-2-nitrobenzene (IS).
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Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
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Causality: The organic solvent disrupts the hydration shell of plasma proteins, causing them to denature and precipitate. This releases any protein-bound analytes into the supernatant.
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Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4 °C.
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Validation Check (Zero-Blank): Prepare a parallel sample using blank plasma without the IS to verify that no endogenous plasma lipids produce an MRM signal at the IS transition.
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Analysis: Transfer 100 µL of the clear supernatant to an autosampler vial and inject 5 µL onto the LC-MS/MS system.
References
- DECHEMA. "DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures." dechema.de.
- PubChem. "Musk Xylene | C12H15N3O6 | CID 62329." National Institutes of Health.
- ResearchGate. "Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry." researchgate.net.
- ChemicalBook. "Musk xylene | 81-15-2." chemicalbook.com.
Sources
- 1. Musk Xylene | C12H15N3O6 | CID 62329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]
- 3. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]
- 4. Musk xylene | 81-15-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
